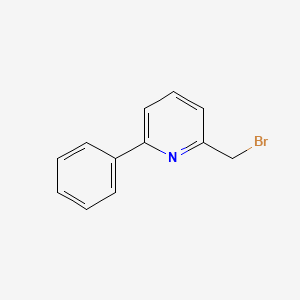

2-(Bromomethyl)-6-phenylpyridine

Descripción

2-(Bromomethyl)-6-phenylpyridine is a brominated aromatic heterocyclic compound featuring a pyridine core substituted with a bromomethyl group at position 2 and a phenyl group at position 5. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the pyridine ring and the leaving group capability of the bromomethyl substituent.

Propiedades

Fórmula molecular |

C12H10BrN |

|---|---|

Peso molecular |

248.12 g/mol |

Nombre IUPAC |

2-(bromomethyl)-6-phenylpyridine |

InChI |

InChI=1S/C12H10BrN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2 |

Clave InChI |

UKNNMIJHBRRZDK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC(=N2)CBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Reactivity and Functional Group Influence

- Bromomethyl vs. Bromo: The bromomethyl group in 2-(Bromomethyl)-6-phenylpyridine enhances its reactivity in alkylation or nucleophilic substitution compared to monobrominated analogs like 2-bromo-6-phenylpyridine. For example, the bromomethyl group can act as a leaving group or participate in cross-coupling reactions, similar to 2-Bromo-6-(bromomethyl)pyridine .

- Aldehyde vs. Ester : 6-Bromo-2-formylpyridine (aldehyde substituent) is more reactive toward nucleophilic additions (e.g., forming imines or hydrazones) compared to the ester-containing Methyl 6-bromopyridine-2-carboxylate, which is typically hydrolyzed to carboxylic acids .

- Trifluoromethyl vs. Phenyl : The trifluoromethyl group in 5-Bromo-2-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, increasing stability against oxidation but reducing nucleophilic substitution rates compared to the phenyl-substituted analog .

Q & A

Q. What mechanistic insights have been gained into the nickel-catalyzed coupling reactions involving this compound?

- Methodological Answer : In situ XAFS studies reveal Ni(0) undergoes oxidative addition to the C-Br bond, forming a Ni(II) intermediate. The rate-determining step is transmetallation with the aryl Grignard reagent. Ligands with strong σ-donor properties (e.g., PPh) accelerate this step by stabilizing Ni(II) .

Q. How does the compound’s stability under acidic or basic conditions impact its handling in synthetic workflows?

- Methodological Answer : The bromomethyl group is susceptible to hydrolysis under basic conditions (pH > 10), forming 2-(hydroxymethyl)-6-phenylpyridine. Storage at −20°C in anhydrous DCM or THF prevents degradation. Thermal stability tests (TGA) show decomposition onset at 180°C .

Q. Can computational modeling predict optimal reaction conditions for derivatizing 2-(Bromomethyl)-6-phenylpyridine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.